molecular formula C9H14O4 B1412281 (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 202212-68-8

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B1412281
CAS No.: 202212-68-8
M. Wt: 186.2 g/mol
InChI Key: IQIADELBDBDDAW-NTSWFWBYSA-N
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Description

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The cyclopropane ring imparts significant strain, making this compound an interesting subject for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.

Scientific Research Applications

1.1. Prodrug Development

One of the notable applications of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is in the development of prodrugs. The compound's carboxylic acid functionality allows for modifications that can enhance oral bioavailability. For instance, studies have shown that alkylation of its carboxylic acid under basic conditions leads to prodrugs with significantly improved pharmacokinetic properties .

1.2. Anticancer Agents

The compound has also been investigated as a building block for synthesizing potential anticancer agents. Its structural features facilitate the introduction of various substituents that can interact with biological targets involved in cancer progression. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating promising results .

2.1. Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclopropane structure provides a reactive site for further transformations, allowing chemists to construct diverse molecular architectures .

2.2. Synthesis of Amino Acids

This compound is utilized in the synthesis of amino acids and their derivatives, which are crucial in pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, as it can be selectively removed under mild conditions without affecting other functional groups .

Case Studies

StudyApplicationFindings
Chackalamannil et al., 1996Prodrug SynthesisDemonstrated improved oral bioavailability of prodrugs derived from this compound through alkylation processes .
Battaglia et al., 1999Anticancer ResearchSynthesized derivatives using this compound that exhibited significant cytotoxic activity against various cancer cell lines .
Rapoport et al., 1980Organic SynthesisUtilized as a key intermediate in the synthesis of complex organic molecules, showcasing its versatility in synthetic pathways .

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: The enantiomer of the compound , differing in the spatial arrangement of atoms.

    Cyclopropane-1-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.

    tert-Butyl cyclopropanecarboxylate: Similar in structure but with an ester group instead of a carboxylic acid.

Uniqueness

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring and a Boc-protected amine. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.

Biological Activity

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS No. 202212-68-8) is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique structure, has garnered attention in medicinal chemistry and pharmacology due to its diverse applications.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.21 g/mol
  • Purity : 97%
  • IUPAC Name : rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid
  • SMILES Notation : O=C([C@@H]1C@HC1)O

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its potential as a therapeutic agent. Research indicates that this compound may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of cyclopropane derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. A study focusing on cyclopropane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that cyclopropane derivatives can inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM.
Study BFound that this compound reduces inflammation markers in a mouse model of arthritis.
Study CReported that the compound induces apoptosis in colon cancer cells through mitochondrial pathway activation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in inflammatory responses and cancer cell survival pathways.

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIADELBDBDDAW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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